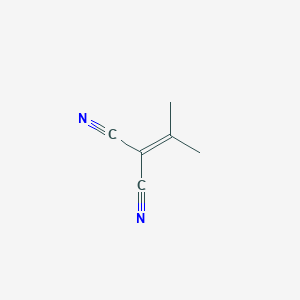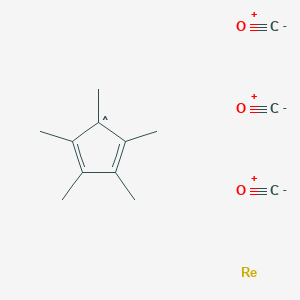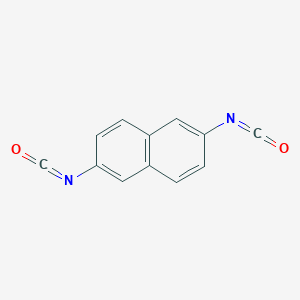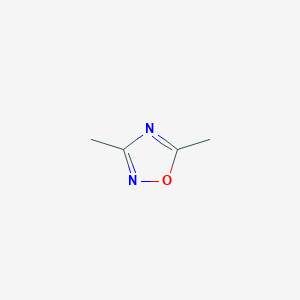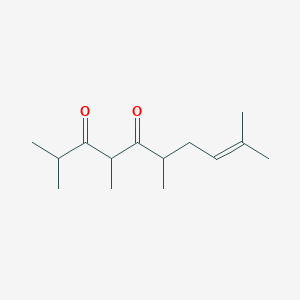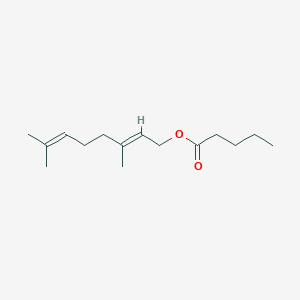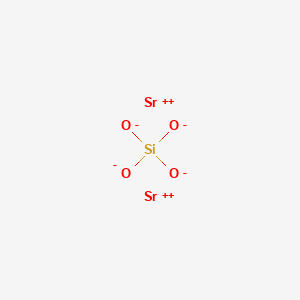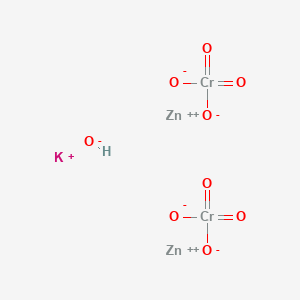![molecular formula C11H7NS2 B078341 Naphtho[2,3-d][1,3]thiazole-2(3H)-thione CAS No. 13331-30-1](/img/structure/B78341.png)
Naphtho[2,3-d][1,3]thiazole-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho[2,3-d][1,3]thiazole-2(3H)-thione (NTT) is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. This compound has a unique molecular structure that makes it an interesting target for synthesis and investigation.
Aplicaciones Científicas De Investigación
Naphtho[2,3-d][1,3]thiazole-2(3H)-thione has been investigated for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, Naphtho[2,3-d][1,3]thiazole-2(3H)-thione has been studied as a potential drug candidate for the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. Naphtho[2,3-d][1,3]thiazole-2(3H)-thione has also been used as a building block for the synthesis of other bioactive compounds.
In materials science, Naphtho[2,3-d][1,3]thiazole-2(3H)-thione has been investigated for its potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Naphtho[2,3-d][1,3]thiazole-2(3H)-thione has been shown to exhibit good electron-transporting properties, making it a promising material for use in electronic devices.
Mecanismo De Acción
The mechanism of action of Naphtho[2,3-d][1,3]thiazole-2(3H)-thione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Naphtho[2,3-d][1,3]thiazole-2(3H)-thione has been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, which are involved in the regulation of melanin synthesis and neurotransmitter signaling, respectively.
Biochemical and Physiological Effects:
Naphtho[2,3-d][1,3]thiazole-2(3H)-thione has been shown to exhibit various biochemical and physiological effects, such as antioxidant, anti-inflammatory, and antitumor activities. Naphtho[2,3-d][1,3]thiazole-2(3H)-thione has been shown to scavenge free radicals and protect cells from oxidative stress, which can lead to cell damage and disease. Naphtho[2,3-d][1,3]thiazole-2(3H)-thione has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation in various models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Naphtho[2,3-d][1,3]thiazole-2(3H)-thione has several advantages for use in lab experiments, such as its ease of synthesis, stability, and low toxicity. However, Naphtho[2,3-d][1,3]thiazole-2(3H)-thione also has some limitations, such as its poor solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on Naphtho[2,3-d][1,3]thiazole-2(3H)-thione, such as the development of new synthesis methods for improved yield and purity, the investigation of its potential applications in other fields, such as catalysis and sensing, and the elucidation of its mechanism of action and biological targets. Additionally, the development of Naphtho[2,3-d][1,3]thiazole-2(3H)-thione-based drugs and materials for commercial use is an area of interest for future research.
Métodos De Síntesis
Naphtho[2,3-d][1,3]thiazole-2(3H)-thione can be synthesized through various methods, such as the reaction between 2-aminobenzenethiol and 2-bromo-1-naphthoic acid, or the reaction between 2-mercaptobenzoic acid and 2-bromo-1-naphthaldehyde. These methods involve the use of different reagents and conditions, and the yield and purity of the final product can vary depending on the method used.
Propiedades
Número CAS |
13331-30-1 |
|---|---|
Nombre del producto |
Naphtho[2,3-d][1,3]thiazole-2(3H)-thione |
Fórmula molecular |
C11H7NS2 |
Peso molecular |
217.3 g/mol |
Nombre IUPAC |
3H-benzo[f][1,3]benzothiazole-2-thione |
InChI |
InChI=1S/C11H7NS2/c13-11-12-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h1-6H,(H,12,13) |
Clave InChI |
IHUDAVOKNKHDNA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=S)S3 |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)NC(=S)S3 |
Sinónimos |
Naphtho[2,3-d]thiazole-2(3H)-thione (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



